2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Description
This compound belongs to the acetohydrazide class, featuring a hybrid heterocyclic scaffold combining 1,2,4-triazole and 1,2-thiazole moieties. The structure includes a sulfanyl bridge at the 3-position of the thiazole ring and an ethanimidoyl group substituted with a 1,2,4-triazole. Its structural complexity suggests reactivity amenable to further functionalization, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8OS2/c1-7-8(2-12)11(18-22-7)21-4-10(20)17-16-9(13)3-19-6-14-5-15-19/h5-6H,3-4H2,1H3,(H2,13,16)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLZFKDFWYAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)NN=C(CN2C=NC=N2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NS1)SCC(=O)N/N=C(/CN2C=NC=N2)\N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111109 | |
| Record name | 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338418-78-3 | |
| Record name | 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338418-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a hydrazide derivative characterized by a complex structure that includes both thiazole and triazole rings. This unique combination suggests a range of potential biological activities, including antimicrobial, antifungal, anticancer, and possibly herbicidal properties. This article will explore the biological activity of this compound based on current research findings and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 338418-78-3 |
| IUPAC Name | N-[[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide |
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. The presence of the cyano group further enhances these effects. For instance, derivatives of thiazoles have been shown to possess potent activity against various bacterial strains and fungi.
Anticancer Potential
The dual heterocyclic structure of this compound suggests potential anticancer activity. Studies have indicated that similar compounds can inhibit cancer cell growth by interfering with DNA synthesis and inducing apoptosis in cancer cells. For example, certain thiazole derivatives have demonstrated cytotoxic effects against human cancer cell lines, with IC values indicating effective concentrations for cell growth inhibition.
Case Studies
- Thiazole Derivatives in Cancer Research
- Antifungal Activity
-
Mechanism of Action
- The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors involved in cellular metabolism. For instance, it has been suggested that they may disrupt metabolic pathways critical for microbial survival or cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components:
- Thiazole Ring : Known for its role in enhancing antimicrobial and anticancer activities.
- Triazole Moiety : Contributes to antifungal properties and may also play a role in cytotoxicity against cancer cells.
- Cyano Group : Often associated with increased herbicidal activity and potential enzyme inhibition.
Comparison with Similar Compounds
Key Observations :
- Substituents like cyano (electron-withdrawing) or allyl (electron-donating) modulate electronic properties and solubility .
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
